Aminoguanidine bicarbonate

描述

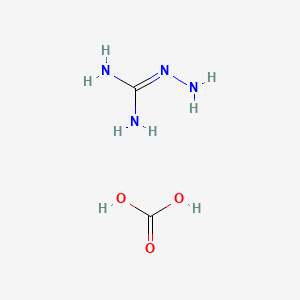

Aminoguanidine bicarbonate, with the chemical formula H₂NC(=NH)NHNH₂·H₂CO₃, is a white crystalline powder that is hygroscopic in nature . This compound has garnered significant attention due to its versatile applications in various fields, including pharmaceuticals, agrochemicals, and dyestuffs . It is known for its stability and ability to form salts with carboxylic acids and condense with acids under acidic conditions to form hydrazides .

准备方法

Synthetic Routes and Reaction Conditions: Aminoguanidine bicarbonate can be synthesized through several methods. One common method involves the reduction of nitroguanidine with zinc dust in the presence of glacial acetic acid . The reaction mixture is kept at low temperatures (5° to 15°C) and then slowly warmed to 40°C to complete the reduction process. The resulting solution is treated with ammonium chloride and sodium bicarbonate to precipitate this compound .

Industrial Production Methods: On an industrial scale, this compound can be produced by reacting an acidic aqueous hydrazine hydrate solution with calcium cyanamide at elevated temperatures . This method is efficient and yields a high purity product suitable for various applications.

化学反应分析

Thermal Decomposition

AGB undergoes decomposition under elevated temperatures, influenced by atmospheric conditions:

Key Findings :

Acid-Base Reactions

AGB reacts with acids to form stable salts, retaining the aminoguanidinium cation:

Structural Insight :

-

X-ray crystallography confirms AGB exists as a zwitterion in solid state, enabling rapid proton transfer during acid reactions .

Condensation Reactions

AGB participates in nucleophilic condensations to form heterocycles and bioactive derivatives:

Example Synthesis (Compound 3d) :

-

Step 1 : AGB + 4-tert-butyl-2-hydroxybenzaldehyde → Schiff base intermediate.

-

Step 2 : Reduction with NaBH₄ yields final hybrid compound .

-

Efficacy : Broad-spectrum antibacterial activity against multidrug-resistant strains .

Redox Reactions

AGB acts as a reducing agent in metal-catalyzed systems:

Optimization Note :

Stability in Aqueous Media

AGB exhibits pH-dependent solubility and stability:

科学研究应用

Pharmaceutical Applications

Aminoguanidine bicarbonate has garnered attention for its therapeutic potential in managing several medical conditions:

- Diabetes Management : The compound plays a crucial role in mitigating diabetic vascular dysfunction. By inhibiting the production of inflammatory cytokines and acting as an inhibitor of nitric oxide synthase, it helps in preserving cardiovascular health and reducing complications associated with diabetes .

- Neuroprotection : Research indicates that this compound may have protective effects against neurodegenerative diseases such as Alzheimer's disease. Its ability to inhibit advanced glycation end products (AGEs) formation positions it as a candidate for further investigation in neuroprotective therapies .

- Renal Health : It has been used in the treatment of chronic renal failure and congestive heart failure, demonstrating its potential to improve renal function and overall cardiovascular health .

- Viral Infections : The compound shows promise in cellular defense mechanisms, particularly against adenovirus-induced chromosomal damage. This suggests a potential role in enhancing immune responses to viral infections .

Agricultural Applications

This compound is also utilized in agriculture, primarily for its efficacy as a pesticide precursor:

- Pesticide Production : It serves as a raw material for synthesizing various pesticides, contributing to enhanced crop protection and improved agricultural yields. Its chemical properties allow for the development of effective pest control agents that are vital for modern farming practices .

Industrial Applications

In addition to its pharmaceutical and agricultural uses, this compound is valuable in the chemical industry:

- Chemical Synthesis : This compound acts as a foundational building block for synthesizing diverse pharmaceuticals, dyes, foaming agents, and explosives. Its versatility makes it an essential resource for researchers and manufacturers aiming to create innovative chemical products .

Case Study 1: Diabetic Vascular Dysfunction

A study investigated the effects of this compound on diabetic rats. It was found that treatment significantly improved endothelial function and reduced markers of vascular inflammation, suggesting its therapeutic potential in diabetic vascular complications.

Case Study 2: Neuroprotective Effects

Research on the neuroprotective effects of this compound involved cell cultures exposed to oxidative stress. Results indicated that the compound reduced cell death and oxidative damage, highlighting its potential application in neurodegenerative disease therapies.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Mechanism of Action |

|---|---|---|

| Pharmaceuticals | Diabetes management, neuroprotection | Inhibits inflammatory cytokines; protects against AGEs |

| Agricultural | Pesticide production | Serves as a precursor for effective pesticides |

| Industrial | Chemical synthesis (dyes, foaming agents) | Acts as a building block for various chemical products |

作用机制

Aminoguanidine bicarbonate exerts its effects primarily through the inhibition of diamine oxidase, an enzyme that catalyzes the degradation of biologically active diamines such as histamine and putrescine . Additionally, it inhibits the formation of advanced glycation end products, which are associated with diabetic complications and cardiovascular changes . The compound also protects cells from chromosomal damage by interacting with specific molecular targets and pathways .

相似化合物的比较

Pimagedine (Aminoguanidine): Used in the treatment of diabetic nephropathy.

Guanidine: A related compound with various industrial and pharmaceutical applications.

Aminoguanidine bicarbonate stands out due to its specific inhibitory effects on diamine oxidase and its role in preventing advanced glycation end products formation, making it a valuable compound in both research and industrial applications .

生物活性

Aminoguanidine bicarbonate (AGB) is a chemical compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the various mechanisms through which AGB exerts its effects, supported by data tables, case studies, and relevant research findings.

- Chemical Formula : CH₆N₄·H₂CO₃

- Molecular Weight : 136.11 g/mol

- CAS Number : 2582-30-1

- EC Number : 219-956-7

AGB is primarily recognized as a pharmaceutical agent with applications in managing chronic conditions, including diabetes and cardiovascular diseases. Its ability to modulate nitric oxide synthesis and mitigate oxidative stress positions it as a promising therapeutic candidate.

- Nitric Oxide Synthase Inhibition : AGB acts as a selective inhibitor of inducible nitric oxide synthase (iNOS), which plays a crucial role in the production of nitric oxide (NO). Excessive NO can lead to pathological conditions; thus, AGB's inhibition of iNOS is beneficial in preventing tissue damage associated with inflammation and vascular dysfunction .

- Reduction of Advanced Glycation End Products (AGEs) : AGB has been shown to scavenge glucose degradation products and prevent the formation of AGEs, which are implicated in diabetic complications and other age-related diseases. This property is particularly significant in the context of peritoneal dialysis, where AGB improved microcirculation and morphology of the peritoneum .

- Protection Against Viral Infections : Research indicates that AGB can protect cells from adenovirus-induced chromosomal damage, enhancing cellular defense mechanisms and potentially boosting immune responses against viral infections .

Study on Pulmonary Fibrosis

A study investigated the protective effects of AGB in a murine model of pulmonary fibrosis induced by bleomycin. The results demonstrated that AGB treatment significantly reduced total hydroxyproline content in the lungs, indicating a decrease in collagen deposition and fibrotic response:

| Group | Treatment | Total Hydroxyproline (mg) |

|---|---|---|

| A | Control | 1.83 ± 0.14 |

| B | Bleomycin | 3.46 ± 0.36 |

| C | Bleomycin + AGB | 2.09 ± 0.22 |

This study highlights the potential of AGB as a therapeutic agent in managing fibrotic diseases .

Impact on Diabetes Management

In another investigation focusing on diabetic vascular dysfunction, AGB was found to alleviate vascular impairments associated with diabetes. This effect was attributed to its ability to reduce oxidative stress and inflammation, thereby preserving cardiovascular health:

| Parameter | Control (No AGB) | AGB Treatment |

|---|---|---|

| Vessel Density (per mm²) | Higher | Significantly Lowered |

| Inflammatory Cytokines | Elevated | Reduced |

These findings suggest that AGB may play a role in reducing the risk of severe complications arising from diabetes .

Research Findings

Recent studies have expanded on the biological activity of AGB, revealing additional therapeutic potentials:

- Antimicrobial Activity : Certain derivatives of aminoguanidine have shown promising antimicrobial properties against strains such as Staphylococcus aureus and Escherichia coli, indicating potential applications in treating infections .

- Neuroprotective Effects : Research has also explored AGB's potential neuroprotective effects, particularly in models simulating Alzheimer's disease, suggesting it may help mitigate neurodegeneration associated with oxidative stress .

属性

IUPAC Name |

2-aminoguanidine;carbonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH6N4.CH2O3/c2-1(3)5-4;2-1(3)4/h4H2,(H4,2,3,5);(H2,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTXHZHQQWQTQMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NN)(N)N.C(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2062537 | |

| Record name | Carbonic acid, compd. with hydrazinecarboximidamide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | Carbonic acid, compd. with hydrazinecarboximidamide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2200-97-7, 2582-30-1 | |

| Record name | Aminoguanidine carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2200-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminoguanidine bicarbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2582-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonic acid, compd. with hydrazinecarboximidamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002200977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminoguanidine bicarbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002582301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminoguanidine bicarbonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7887 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbonic acid, compd. with hydrazinecarboximidamide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonic acid, compd. with hydrazinecarboximidamide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aminoguanidinium hydrogen carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.143 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Carbonic acid, compd. with hydrazinecarboximidamide (1:?) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。